Methyl 2-bromo-6-formylisonicotinate

Description

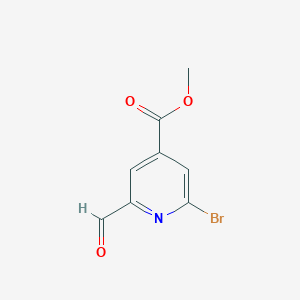

Methyl 2-bromo-6-formylisonicotinate is a halogenated and formyl-substituted derivative of isonicotinic acid methyl ester. Its structure features a pyridine ring substituted with a bromine atom at position 2, a formyl group at position 6, and a methyl ester at position 4 (isonicotinate configuration). This compound is of interest in pharmaceutical and agrochemical synthesis due to its reactive functional groups, which enable diverse derivatization pathways, such as nucleophilic substitutions or cross-coupling reactions .

Properties

Molecular Formula |

C8H6BrNO3 |

|---|---|

Molecular Weight |

244.04 g/mol |

IUPAC Name |

methyl 2-bromo-6-formylpyridine-4-carboxylate |

InChI |

InChI=1S/C8H6BrNO3/c1-13-8(12)5-2-6(4-11)10-7(9)3-5/h2-4H,1H3 |

InChI Key |

RWFGPMDBFHETDT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=NC(=C1)Br)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-bromo-6-formylisonicotinate typically involves the bromination of methyl isonicotinate followed by formylation. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom at the 2-position. The formylation can be achieved using formylating agents such as Vilsmeier-Haack reagent .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-6-formylisonicotinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as sodium borohydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products:

- Substituted derivatives depending on the nucleophile used.

- Carboxylic acids or alcohols from oxidation or reduction.

- Biaryl compounds from coupling reactions .

Scientific Research Applications

Methyl 2-bromo-6-formylisonicotinate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of methyl 2-bromo-6-formylisonicotinate involves its interaction with various molecular targets. The bromine atom and formyl group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Analogs of Methyl 2-bromo-6-formylisonicotinate

| CAS No. | Compound Name | Substituents (Positions) | Similarity Index | Key Differences |

|---|---|---|---|---|

| 136227-39-9 | Methyl 2-bromo-5-methylnicotinate | Br (2), CH₃ (5), COOCH₃ (4) | 0.94 | Methyl at C5 instead of formyl at C6; nicotinate (vs. isonicotinate) configuration |

| 884494-71-7 | Methyl 2-bromo-6-methylisonicotinate | Br (2), CH₃ (6), COOCH₃ (4) | 0.89 | Methyl replaces formyl at C6; reduced electrophilicity |

| 1009735-23-2 | Methyl 2-bromo-6-methoxynicotinate | Br (2), OCH₃ (6), COOCH₃ (4) | 0.86 | Methoxy at C6 instead of formyl; altered steric and electronic profiles |

| 168629-64-9 | Unspecified derivative | — | 0.90 | Likely positional isomer or alternative substituent pattern |

Key Observations:

Methyl 2-bromo-5-methylnicotinate (CAS 136227-39-9)

- The highest similarity (0.94) arises from shared bromine and methyl ester groups. However, the methyl group at C5 (nicotinate configuration) reduces steric hindrance compared to the formyl group at C6 in the target compound. This difference impacts reactivity: the formyl group in the target compound enhances electrophilicity, favoring condensation or nucleophilic addition reactions .

Methyl 2-bromo-6-methylisonicotinate (CAS 884494-71-7) Substituting formyl with methyl at C6 lowers polarity and reactivity. Methyl groups are electron-donating, reducing the pyridine ring’s electrophilic character.

Methyl 2-bromo-6-methoxynicotinate (CAS 1009735-23-2)

- The methoxy group introduces steric bulk and moderate electron-donating effects, contrasting with the electron-withdrawing formyl group. This substitution reduces the compound’s ability to participate in formylation reactions but enhances solubility in polar solvents .

Broader Context of Methyl Ester Derivatives

While the above analogs focus on pyridine derivatives, other methyl ester compounds (e.g., diterpenoid or fatty acid methyl esters) exhibit distinct properties:

- Diterpenoid Methyl Esters (e.g., sandaracopimaric acid methyl ester, communic acid methyl esters): These feature fused bicyclic or tricyclic structures and are primarily studied for their biological activities (e.g., antimicrobial, anti-inflammatory) .

- Fatty Acid Methyl Esters (e.g., methyl palmitate, trans-13-octadecenoic acid methyl ester): Linear aliphatic esters with applications in biofuels and lipid research, lacking aromatic or halogenated substituents .

Research Implications

- Synthetic Utility : this compound’s formyl group enables its use in synthesizing heterocyclic scaffolds (e.g., pyridines fused with imidazoles or triazoles), unlike its methyl- or methoxy-substituted analogs.

- Stability Considerations : Bromine at C2 may increase susceptibility to nucleophilic aromatic substitution, but the formyl group’s electron-withdrawing nature could stabilize the ring against such reactions compared to electron-donating substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.